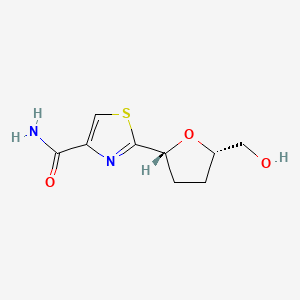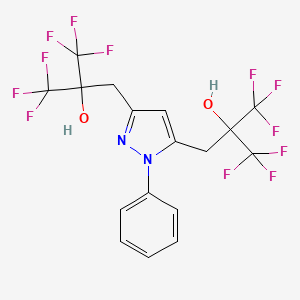
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with the molecular formula C7H8ClIN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the chlorinated pyrimidine.
Hydroxyethoxymethylation: The attachment of a hydroxyethoxymethyl group to the iodinated pyrimidine.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Aplicaciones Científicas De Investigación
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA analogs due to its structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may inhibit viral replication by interfering with viral DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl and iodine groups.
6-Iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the chlorine and hydroxyethoxymethyl groups.
5-Chloro-6-iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl group.
Uniqueness
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both chlorine and iodine atoms, as well as the hydroxyethoxymethyl group. These functional groups confer specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
121749-86-8 |
|---|---|
Fórmula molecular |
C7H8ClIN2O4 |
Peso molecular |
346.51 g/mol |
Nombre IUPAC |
5-chloro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
Clave InChI |
APOOKOCAKSTGFR-UHFFFAOYSA-N |
SMILES canónico |
C(COCN1C(=C(C(=O)NC1=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)






![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)






